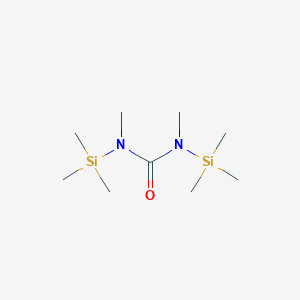
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C9H24N2OSi2 and its molecular weight is 232.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Silylation Reagent
DMBSU is widely recognized for its efficacy as a silylating agent. It facilitates the transformation of alcohols and carboxylic acids into their corresponding silyl ethers, which are more stable and easier to handle in subsequent reactions. This property is crucial in organic synthesis where protection of functional groups is necessary .
Table 1: Common Silylation Reactions Using DMBSU
| Substrate Type | Reaction Type | Product Type |
|---|---|---|
| Alcohols | Silylation | Silyl ethers |
| Carboxylic acids | Silylation | Silyl esters |
| Amines | Formation of N-silylated ureas | N-silylated ureas |
Pharmaceutical Applications
DMBSU plays a significant role in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics such as cephalosporins. It is involved in the production of active pharmaceutical ingredients (APIs) by facilitating key steps in their synthesis through effective protection and activation of reactive intermediates .
Case Study: Synthesis of Enzalutamide
In an industrial process for synthesizing Enzalutamide, DMBSU was employed as a silylating agent to enhance the reactivity of carboxylic acids involved in the cyclization reaction. The method demonstrated high conversion rates exceeding 90% and yielded over 70% of the desired product without requiring extensive purification steps .
Material Science
In material science, DMBSU is utilized in the modification of siloxane polymers and other silicon-based materials. Its ability to introduce trimethylsilyl groups enhances the thermal stability and hydrophobic properties of polymers, making them suitable for various applications including coatings and sealants .
Propriétés
Numéro CAS |
10218-17-4 |
|---|---|
Formule moléculaire |
C9H24N2OSi2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
Clé InChI |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictogrammes |
Irritant |
Synonymes |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













